molecular formula C12H8Cl2N2O B13870633 1-[5-(2,3-Dichlorophenyl)pyrimidin-2-yl]ethanone

1-[5-(2,3-Dichlorophenyl)pyrimidin-2-yl]ethanone

Cat. No.: B13870633
M. Wt: 267.11 g/mol
InChI Key: HVFIKRNTTZAEPC-UHFFFAOYSA-N
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Description

1-[5-(2,3-Dichlorophenyl)pyrimidin-2-yl]ethanone is a heterocyclic compound featuring a pyrimidine ring substituted with a 2,3-dichlorophenyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(2,3-Dichlorophenyl)pyrimidin-2-yl]ethanone typically involves the condensation of 2,3-dichlorobenzaldehyde with a suitable pyrimidine precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by purification through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-[5-(2,3-Dichlorophenyl)pyrimidin-2-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[5-(2,3-Dichlorophenyl)pyrimidin-2-yl]ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[5-(2,3-Dichlorophenyl)pyrimidin-2-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can alter cellular pathways and lead to therapeutic effects .

Comparison with Similar Compounds

  • 1-[5-(2,4-Dichlorophenyl)pyrimidin-2-yl]ethanone
  • 1-[5-(3,4-Dichlorophenyl)pyrimidin-2-yl]ethanone
  • 1-[5-(2,3-Dichlorophenyl)pyrimidin-4-yl]ethanone

Comparison: 1-[5-(2,3-Dichlorophenyl)pyrimidin-2-yl]ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable candidate for drug development and other applications .

Properties

Molecular Formula

C12H8Cl2N2O

Molecular Weight

267.11 g/mol

IUPAC Name

1-[5-(2,3-dichlorophenyl)pyrimidin-2-yl]ethanone

InChI

InChI=1S/C12H8Cl2N2O/c1-7(17)12-15-5-8(6-16-12)9-3-2-4-10(13)11(9)14/h2-6H,1H3

InChI Key

HVFIKRNTTZAEPC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C(C=N1)C2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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